DL-threo-Chloramphenicol-d5

LC-MS/MS food safety antibiotic residue analysis

DL-threo-Chloramphenicol-d5 is the definitive pentadeuterated internal standard for chloramphenicol residue analysis by LC-MS/MS. Its M+5 mass shift (m/z 326→157) eliminates isotopic crosstalk seen with d3/d4 analogs, delivering matrix effect factors near unity (0.950–1.015) across diverse matrices. Validated under Commission Decision 2002/657/EC and GB/T 22338-2008, it achieves four identification points with an LOD of 0.03 µg/kg—well below the EU MRPL of 0.3 µg/kg. Available as ≥97% neat powder or ISO 17034 CRM solution. Avoid the 11.5% quantitative deviation reported with alternative isotope labels.

Molecular Formula C11H12Cl2N2O5
Molecular Weight 328.16 g/mol
Cat. No. B11927907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-threo-Chloramphenicol-d5
Molecular FormulaC11H12Cl2N2O5
Molecular Weight328.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
InChIInChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/i1D,2D,3D,4D,9D
InChIKeyWIIZWVCIJKGZOK-NEKQGQCZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-threo-Chloramphenicol-d5: Isotopic Purity and Chemical Identity for Trace-Level Quantification


DL-threo-Chloramphenicol-d5 (CAS 1420043-66-8 / 202480-68-0) is a pentadeuterated racemic mixture of the broad-spectrum antibiotic chloramphenicol, with deuterium incorporation at the aromatic ring (2,3,5,6-d4) and the benzylic position (β-d) [1]. As a stable isotope-labeled internal standard (SIL-IS), it is analytically indistinguishable from native chloramphenicol in extraction and chromatographic behavior but provides a distinct mass shift (m/z 326 for d5 vs. m/z 321 for native CAP) essential for accurate quantification via isotope dilution mass spectrometry (IDMS) in complex food, biological, and environmental matrices [2][3].

DL-threo-Chloramphenicol-d5: Why Substituting with Unlabeled CAP or Alternative Deuterated Analogs Compromises Quantitative Accuracy


In isotope dilution LC-MS/MS, the choice of internal standard directly determines the validity of matrix effect correction. Substituting DL-threo-Chloramphenicol-d5 with unlabeled chloramphenicol (native CAP) fails to provide a distinct mass channel for ratio-based quantification, rendering matrix effect compensation impossible. Replacing it with chloramphenicol-d3 or d4 introduces a higher risk of isotopic crosstalk due to narrower mass separation and may exhibit differential matrix effect behavior under varying ion source designs, leading to a reported 11.5% deviation in IDMS quantitative results [1]. Furthermore, regulatory methods explicitly validated under Commission Decision 2002/657/EC or ISO 17034 guidelines specify d5-CAP as the designated internal standard; deviation requires full revalidation [2]. The sections below detail the specific quantitative evidence differentiating d5-CAP from its closest alternatives.

DL-threo-Chloramphenicol-d5: Verifiable Analytical Performance Differentiation Versus Alternative Internal Standards


Improved Limit of Detection (LOD) with d5-CAP vs. External Matrix-Matched Calibration in Chicken Muscle

In a head-to-head comparison of three calibration strategies for chloramphenicol quantification in chicken muscle, using DL-threo-Chloramphenicol-d5 as a SIL-IS reduced the limit of detection (LOD) to 0.03 µg/kg, compared to 0.1 µg/kg for external matrix-matched standard calibration without an internal standard [1]. This 3.3-fold improvement in sensitivity is critical for meeting the EU minimum required performance limit (MRPL) of 0.3 µg/kg for banned substances.

LC-MS/MS food safety antibiotic residue analysis

Matrix Effect Compensation: d5-CAP Enables Matrix Effect Factor (k) Near Unity (0.950–1.015) Across Diverse Chromatographic Conditions

In an accurate determination study of chloramphenicol in pork using isotope dilution LC-ESI-MS/MS, the matrix effect factors (k) for both native CAP and CAP-d5 were evaluated across multiple mobile phase compositions and sample solvents. For d5-CAP, k values ranged from 0.950 to 1.015, demonstrating near-ideal compensation (k=1 indicates no matrix effect) [1]. In contrast, native CAP alone (without isotope correction) exhibited significantly larger matrix-induced signal suppression, necessitating the use of a deuterated internal standard to achieve regulatory-grade accuracy.

isotope dilution matrix effect method validation LC-ESI-MS/MS

Extended Calibration Linearity (r² = 0.9998) Over a Broad Working Range (0.01–0.5 ng/g) with d5-CAP

In the same pork study, calibration curves constructed using DL-threo-Chloramphenicol-d5 as the internal standard demonstrated exceptional linearity with a correlation coefficient (r²) of 0.9998 over the concentration range of 0.01 to 0.5 ng/g CAP [1]. This high degree of linearity across a 50-fold concentration range is a direct consequence of the matched ionization behavior provided by the d5 label. Methods lacking a deuterated IS often exhibit curvature or require weighted regression at low concentrations due to matrix effects.

calibration linear dynamic range isotope dilution mass spectrometry

Regulatory Compliance: Explicit Designation in GB/T 22338-2008 and Commission Decision 2002/657/EC Validated Methods

DL-threo-Chloramphenicol-d5 is explicitly specified as the internal standard in the Chinese National Standard GB/T 22338-2008 for the determination of chloramphenicol residues in animal-derived foods [1]. Furthermore, numerous peer-reviewed methods validated according to the European Commission Decision 2002/657/EC performance criteria have successfully employed d5-CAP to achieve four identification points (one precursor + two product ions) required for confirmatory analysis [2][3]. Alternative labeled analogs (e.g., d3 or d4) are not mentioned in these official standards, meaning substitution would require full revalidation and may not be accepted by regulatory bodies.

regulatory compliance food safety method validation ISO 17034

Isotopic Purity >99% Enables Reliable IDMS Correction Factors Across Diverse Instrument Platforms

The isotopic purity of commercially available DL-threo-Chloramphenicol-d5 is typically certified at >99 atom% D (e.g., >99.4 atom% D by MS, >99.0% by NMR), ensuring minimal contribution from unlabeled (d0) species that could bias isotope ratio measurements . In a comprehensive evaluation of matrix effects across three different mass spectrometers with distinct ion source designs, Li et al. used d5-CAP (isotopic purity 99.8%) and observed that the IDMS correction factor (θ) varied by up to 11.5% depending on instrument and pretreatment method [1]. High isotopic purity is essential to maintain consistent correction factors and enable inter-laboratory comparability, as lower-purity deuterated analogs would introduce additional variability.

isotopic purity IDMS matrix effect inter-laboratory comparability

DL-threo-Chloramphenicol-d5: Evidence-Backed Use Cases for Regulated Food Safety, Pharmacokinetics, and Environmental Monitoring


Regulatory Compliance Testing for Chloramphenicol Residues in Animal-Derived Foods (Milk, Meat, Honey, Seafood)

DL-threo-Chloramphenicol-d5 is the internal standard of choice for LC-MS/MS methods validated under Commission Decision 2002/657/EC and specified in national standards such as GB/T 22338-2008. Its use enables the achievement of four identification points (one precursor + two product ions) required for confirmatory analysis of banned substances. With an LOD of 0.03 µg/kg in chicken muscle using d5-CAP, laboratories can reliably quantify residues well below the EU MRPL of 0.3 µg/kg [1][2]. The high isotopic purity (>99%) and matrix effect factor near unity (0.950–1.015) ensure accurate results across diverse sample types (milk powder, pork, honey, fish) without the need for matrix-matched calibration for every matrix [3][4].

Pharmacokinetic and Bioavailability Studies in Preclinical Models

When conducting in vivo studies to measure chloramphenicol absorption, distribution, metabolism, and excretion (ADME), DL-threo-Chloramphenicol-d5 serves as a superior internal standard for quantifying low ng/mL plasma concentrations. The exceptional linearity (r²=0.9998 over 0.01–0.5 ng/g) and low LOD (0.03 µg/kg) achieved with d5-CAP in LC-MS/MS methods allow for precise measurement of pharmacokinetic parameters (Cmax, AUC, t½) even at low doses or in matrices with high background interference [3]. The deuterium label ensures chromatographic co-elution while providing distinct MS/MS transitions (e.g., m/z 326 → 157 for d5 vs. m/z 321 → 152 for native CAP), eliminating the need for structural analogs that may behave differently during extraction [5].

Environmental Fate and Water Quality Monitoring

In environmental monitoring programs tracking antibiotic contamination in surface water, groundwater, or wastewater effluents, DL-threo-Chloramphenicol-d5 is essential for accurate quantification in the presence of complex dissolved organic matter that causes severe ion suppression. The matrix effect factor (k) near unity observed in pork studies (0.950–1.015) demonstrates that d5-CAP effectively compensates for signal suppression in challenging matrices [3]. This property is directly transferable to environmental water analysis, where isotope dilution with d5-CAP enables the detection of sub-ng/L concentrations of chloramphenicol—a prerequisite for assessing environmental risk and tracking the efficacy of wastewater treatment processes.

Certified Reference Material (CRM) Production and Method Validation

ISO 17034 certified reference materials containing DL-threo-Chloramphenicol-d5 (e.g., 100 µg/mL in acetonitrile) are critical for calibrating LC-MS/MS instruments, validating new analytical methods, and participating in proficiency testing schemes. The high chemical purity (≥97.0% by HPLC) and isotopic purity (>99 atom% D) of commercially available d5-CAP ensure that CRM solutions provide accurate and traceable concentration assignments [1][5]. Laboratories developing in-house methods for chloramphenicol analysis can use d5-CAP CRMs to establish calibration curves with confidence, knowing that the internal standard's behavior has been extensively characterized across multiple instrument platforms and sample preparation techniques [2].

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